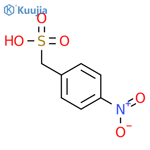

Synthesis of N-methyl-4-nitrobenzylsulfonamide

,

Zhongguo Yiyao Gongye Zazhi,

2009,

40(6),

410-411